molecular formula C7H7N3O2 B14648461 2-Hydroxy-7-methylimidazo[1,2-a]pyrimidin-5(8H)-one CAS No. 52893-02-4

2-Hydroxy-7-methylimidazo[1,2-a]pyrimidin-5(8H)-one

Cat. No.: B14648461
CAS No.: 52893-02-4
M. Wt: 165.15 g/mol
InChI Key: WDYSSGSUUUZCHR-UHFFFAOYSA-N
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Description

2-Hydroxy-7-methylimidazo[1,2-a]pyrimidin-5(8H)-one is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-7-methylimidazo[1,2-a]pyrimidin-5(8H)-one typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. Common synthetic routes include:

    Multicomponent Reactions: These reactions involve the combination of three or more reactants to form the desired product in a single step.

    Condensation Reactions: These reactions involve the combination of two molecules with the elimination of a small molecule, such as water.

    Intramolecular Cyclizations: These reactions involve the formation of a ring structure within a single molecule.

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and minimize by-products. This can include the use of catalysts, controlled temperatures, and specific solvents to enhance the efficiency of the reactions.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-7-methylimidazo[1,2-a]pyrimidin-5(8H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: Substitution reactions can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and specific solvents to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce hydroxylated derivatives, while substitution reactions can yield a variety of substituted imidazo[1,2-a]pyrimidines.

Scientific Research Applications

2-Hydroxy-7-methylimidazo[1,2-a]pyrimidin-5(8H)-one has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Hydroxy-7-methylimidazo[1,2-a]pyrimidin-5(8H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions are often studied to understand the compound’s potential therapeutic applications.

Comparison with Similar Compounds

2-Hydroxy-7-methylimidazo[1,2-a]pyrimidin-5(8H)-one can be compared with other similar compounds, such as:

    Imidazo[1,2-a]pyridines: These compounds have similar structures but differ in their biological activities and applications.

    Imidazo[1,2-a]pyrazines: These compounds also share structural similarities but have distinct chemical properties and uses.

The uniqueness of this compound lies in its specific functional groups and the resulting biological activities, making it a valuable compound for various scientific research applications.

Properties

CAS No.

52893-02-4

Molecular Formula

C7H7N3O2

Molecular Weight

165.15 g/mol

IUPAC Name

2-hydroxy-7-methyl-8H-imidazo[1,2-a]pyrimidin-5-one

InChI

InChI=1S/C7H7N3O2/c1-4-2-6(12)10-3-5(11)9-7(10)8-4/h2-3,11H,1H3,(H,8,9)

InChI Key

WDYSSGSUUUZCHR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N2C=C(N=C2N1)O

Origin of Product

United States

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